molecular formula C36H16N4O2 B13115161 Bis(benzimidazo)perylene CAS No. 55034-81-6

Bis(benzimidazo)perylene

Cat. No.: B13115161
CAS No.: 55034-81-6
M. Wt: 536.5 g/mol
InChI Key: HCTHYIRJERPQJA-UHFFFAOYSA-N
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Description

Bis(benzimidazo)perylene is a polycyclic aromatic hydrocarbon that has gained significant attention due to its unique optical and electronic properties. This compound is characterized by its extended π-conjugation, which imparts high thermal stability and strong fluorescence. These properties make this compound a valuable material in various scientific and industrial applications, including organic electronics, photovoltaics, and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzimidazo)perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under acidic conditions. This reaction forms the benzimidazole rings fused to the perylene core. The reaction is usually carried out in a solvent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This often involves precise control of temperature, reaction time, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Bis(benzimidazo)perylene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Bis(benzimidazo)perylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(benzimidazo)perylene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and strong fluorescence. The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, making it useful in bioimaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis(benzimidazo)thioperylene
  • N-pentylimidobenzimidazoperylene
  • Bis(n-butylimido)perylene
  • Bis(phenethylimido)perylene
  • Bis(benzylimido)perylene

Uniqueness

Bis(benzimidazo)perylene stands out due to its high thermal stability, strong fluorescence, and versatile chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for a wide range of applications, from organic electronics to biomedical research .

Properties

CAS No.

55034-81-6

Molecular Formula

C36H16N4O2

Molecular Weight

536.5 g/mol

IUPAC Name

7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione

InChI

InChI=1S/C36H16N4O2/c41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H

InChI Key

HCTHYIRJERPQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O

Origin of Product

United States

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